molecular formula C17H12N2OS B11529967 2-Methyl-4-(phenylsulfanyl)[1]benzofuro[3,2-d]pyrimidine

2-Methyl-4-(phenylsulfanyl)[1]benzofuro[3,2-d]pyrimidine

Cat. No.: B11529967
M. Wt: 292.4 g/mol
InChI Key: VMXJGOKGWRLSEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(phenylsulfanyl)1benzofuro[3,2-d]pyrimidine is a heterocyclic compound that belongs to the benzofuro[3,2-d]pyrimidine family. This compound is characterized by the presence of a benzofuran ring fused to a pyrimidine ring, with a methyl group at the 2-position and a phenylsulfanyl group at the 4-position. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(phenylsulfanyl)1benzofuro[3,2-d]pyrimidine typically involves the annulation of aurone-derived α,β-unsaturated imines with activated terminal alkynes. This reaction is mediated by triethylamine, which facilitates the formation of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields . When triethylamine is replaced with triphenylphosphine, another class of 1,4-dihydrobenzofuro[3,2-b]pyridines tethered with an additional acrylate motif can be obtained . These intermediates can be aromatized in the presence of DBU to afford benzofuro[3,2-b]pyridines .

Industrial Production Methods

Industrial production methods for 2-Methyl-4-(phenylsulfanyl)1benzofuro[3,2-d]pyrimidine are not well-documented in the literature. the synthetic routes described above can be adapted for large-scale production by optimizing reaction conditions and using appropriate industrial equipment.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(phenylsulfanyl)1benzofuro[3,2-d]pyrimidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the phenylsulfanyl and methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the phenylsulfanyl group to a sulfone.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the compound to its corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to introduce various substituents at the 4-position.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, alcohols, amines, and various substituted benzofuro[3,2-d]pyrimidines.

Scientific Research Applications

2-Methyl-4-(phenylsulfanyl)1benzofuro[3,2-d]pyrimidine has a wide range of scientific research applications:

    Chemistry: This compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

    Biology: The compound exhibits significant biological activity, making it a potential candidate for the development of new drugs.

    Medicine: Due to its biological activity, 2-Methyl-4-(phenylsulfanyl)benzofuro[3,2-d]pyrimidine is being investigated for its potential therapeutic applications.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes. It can be used as a precursor for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(phenylsulfanyl)1benzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(phenylsulfanyl)1benzofuro[3,2-d]pyrimidine is unique due to the presence of both a methyl group at the 2-position and a phenylsulfanyl group at the 4-position. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject for scientific research.

Properties

Molecular Formula

C17H12N2OS

Molecular Weight

292.4 g/mol

IUPAC Name

2-methyl-4-phenylsulfanyl-[1]benzofuro[3,2-d]pyrimidine

InChI

InChI=1S/C17H12N2OS/c1-11-18-15-13-9-5-6-10-14(13)20-16(15)17(19-11)21-12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

VMXJGOKGWRLSEE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)SC3=CC=CC=C3)OC4=CC=CC=C42

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.